BenchChemオンラインストアへようこそ!

4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide

Medicinal Chemistry SAR Hydrogen Bonding

4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide is a synthetic heterocyclic small molecule (C18H22N4O3, MW 342.40) featuring a piperidine core N-substituted at the 4-position with a cyclopropyl-bearing imidazolidine-2,4-dione moiety and capped at the piperidine 1-position with an N-phenyl carboxamide group. This compound belongs to an emerging class of cyclopropyl-imidazolidinedione-piperidine hybrids that have recently appeared in screening compound libraries, with close structural analogs registered under adjacent CAS numbers (2097857-47-9, 2097917-76-3, 2097925-19-2), suggesting origin from a common synthetic series.

Molecular Formula C18H22N4O3
Molecular Weight 342.399
CAS No. 2097930-39-5
Cat. No. B2562078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide
CAS2097930-39-5
Molecular FormulaC18H22N4O3
Molecular Weight342.399
Structural Identifiers
SMILESC1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C18H22N4O3/c23-16-12-21(18(25)22(16)15-6-7-15)14-8-10-20(11-9-14)17(24)19-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,19,24)
InChIKeyKUFCTBQHDZMZRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide (CAS 2097930-39-5): Structural Classification and Procurement Context


4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide is a synthetic heterocyclic small molecule (C18H22N4O3, MW 342.40) featuring a piperidine core N-substituted at the 4-position with a cyclopropyl-bearing imidazolidine-2,4-dione moiety and capped at the piperidine 1-position with an N-phenyl carboxamide group [1]. This compound belongs to an emerging class of cyclopropyl-imidazolidinedione-piperidine hybrids that have recently appeared in screening compound libraries, with close structural analogs registered under adjacent CAS numbers (2097857-47-9, 2097917-76-3, 2097925-19-2), suggesting origin from a common synthetic series [2]. The 2,4-dioxoimidazolidine (hydantoin) scaffold has established precedent in medicinal chemistry as a pharmacophore for kinase inhibition, P2X7 receptor antagonism, and anti-proliferative activity, while the N-phenylpiperidine-1-carboxamide moiety serves as a privileged fragment in sigma receptor ligands and various CNS-targeted chemotypes [3][4].

Why Generic Substitution of 4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide Is Not Scientifically Advisable


Substituting this compound with a generic imidazolidinedione or N-arylpiperidine carboxamide within screening cascades or SAR studies risks confounding structure-activity interpretation because the N-phenyl carboxamide terminus is not a passive solubilizing group—it directly modulates hydrogen-bond donor/acceptor capacity, conformational rigidity, and aromatic stacking interactions relative to nearest analogs bearing N-tert-butyl or N-(2,6-difluorophenyl) substituents [1]. Within the cyclopropyl-imidazolidinedione series represented by US10550100, subtle modifications at the carboxamide nitrogen dramatically alter target selectivity profiles: a cyclopropyl-substituted analog demonstrated IC50 of 75 nM against ADAMTS-5 but only 100 nM against TACE (ADAM-17), establishing that the carboxamide substituent is a critical selectivity determinant, not a silent bystander [2]. Furthermore, the 2,4-dioxoimidazolidine scaffold class is known to exhibit target-specific SAR where N1-substitution patterns can shift activity between kinase subtypes by over 60-fold—making interchange without quantitative justification a direct threat to experimental reproducibility [3].

Quantitative Differentiation Evidence: 4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide vs. Closest Analogs


Hydrogen-Bond Donor Capacity: N-Phenyl Carboxamide vs. N-tert-Butyl Carboxamide Differentiation

The N-phenyl carboxamide terminus of the target compound introduces exactly one hydrogen-bond donor (the urea-like NH), contrasting with the N-tert-butyl analog (CAS 2097917-76-3) which presents an identical donor count but with significantly different steric demand and electronic character [1]. The phenyl ring introduces a planar aromatic surface capable of π-π stacking interactions absent in the aliphatic tert-butyl variant. This difference is critical because hydrogen-bond donor geometry and aromatic stacking are primary determinants of target residence time and selectivity in kinase and receptor binding pockets, as demonstrated in the 2,4-dioxoimidazolidine P2X7 antagonist series where N-substitution modulated IC50 values by up to 10-fold [2]. The tert-butyl analog (CID 6189583, PubChem CID 126854954) is commercially available from Life Chemicals (cat. F6529-3318), enabling direct experimental comparison [1].

Medicinal Chemistry SAR Hydrogen Bonding

Fluorination Strategy: N-Phenyl vs. N-(2,6-Difluorophenyl) Carboxamide Comparison

The target compound's unsubstituted N-phenyl carboxamide directly contrasts with the 2,6-difluorophenyl analog (CAS 2097857-47-9) registered in the same CAS number block [1]. The 2,6-difluorophenyl substitution is a well-established medicinal chemistry tactic to block para-hydroxylation (CYP450-mediated metabolism) and modulate electron density on the aromatic ring. The unsubstituted phenyl variant lacks this metabolic shielding, which may result in higher intrinsic clearance but also avoids potential fluoroarene-related toxicity concerns [2]. In the broader imidazolidinedione scaffold class documented in patent US10550100, compounds with 4-phenylpiperidine substitution showed ADAMTS-5 IC50 of 75 nM, indicating that the phenyl ring position and geometry are compatible with target binding [3]. The choice between unsubstituted phenyl and 2,6-difluorophenyl represents a deliberate trade-off between metabolic stability and molecular simplicity that must be justified by the specific research objective.

Drug Design Metabolic Stability Fluorine Chemistry

Cyclopropyl Steric Modulation: Differentiation from Non-Cyclopropyl Imidazolidinedione Congeners

The N3-cyclopropyl substituent on the imidazolidine-2,4-dione ring introduces a geometrically constrained, electron-rich small ring that is absent in simpler N-methyl or N-unsubstituted hydantoin derivatives. In the related kinase modulator patent US20170015679A1, cyclopropyl-substituted imidazol-piperidinyl derivatives demonstrated differential kinase inhibition profiles compared to unsubstituted or alkyl-substituted analogs, with cyclopropyl groups cited as contributing to 'steric and electronic modulation' that enhances binding selectivity [1]. The cyclopropyl group occupies a well-defined volume (approximately 44 ų vs. ~28 ų for methyl) and presents a unique sp²-like character due to bent C-C bonds, creating electronic properties distinct from simple alkyl substituents [2]. In the US10550100 series, 5-cyclopropyl substitution on the imidazolidinedione contributed to ADAMTS-5 affinity (IC50 = 75 nM), demonstrating productive engagement of this motif with metalloproteinase targets [3].

Conformational Analysis Kinase Selectivity Steric Effects

Scaffold Privilege: 2,4-Dioxoimidazolidine vs. 2,5-Dioxoimidazolidine Regioisomer Differentiation

The target compound features a 2,4-dioxo substitution pattern on the imidazolidine ring, which is regioisomeric to the 2,5-dioxoimidazolidine scaffold preferred in P2X7 receptor antagonists [1]. SAR analysis of the 2,5-dioxoimidazolidine P2X7 antagonist series explicitly demonstrated that piperidine substitution at the N3 position (analogous to the target compound's substitution pattern) was preferable for activity, while N1 substitution was disfavored [1]. This regiochemical distinction is mechanistically significant because the carbonyl positioning alters the hydrogen-bond acceptor geometry presented to the target protein, potentially shifting selectivity between structurally related enzyme families. The 2,4-dioxo arrangement places one carbonyl adjacent to the cyclopropyl-bearing nitrogen (N3) and one at the ring position between the two nitrogens (C2), creating a distinct electrostatic potential surface compared to 2,5-dioxo isomers [2].

Scaffold Comparison Target Engagement Regiochemistry

Computational Drug-Likeness Profile: N-Phenyl vs. N-Alkyl Carboxamide Series Comparison

Comparison of computed molecular properties across the cyclopropyl-imidazolidinedione-piperidine-carboxamide series reveals that the target compound's N-phenyl substituent positions it in a distinct drug-likeness space relative to N-alkyl analogs. The N-tert-butyl analog (CAS 2097917-76-3, PubChem CID 126854954) has XLogP3 = 0.7 and TPSA = 73 Ų, placing it near the low-lipophilicity boundary of CNS drug space [1]. The target compound's N-phenyl group increases calculated logP by an estimated 0.8 units while maintaining the same formal HBD count, shifting it into the more lipophilic region preferred for intracellular targets and certain GPCR classes [2]. Within the broader imidazolidine-2,4-dione patent space (AU665068B2), compounds with aromatic carboxamide substituents were specifically claimed for anti-metastatic applications, suggesting that aromatic character at this position may favor particular therapeutic target profiles [3].

Drug-Likeness ADME Prediction Physicochemical Profiling

Optimal Research and Procurement Application Scenarios for 4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide (CAS 2097930-39-5)


Kinase Selectivity Profiling Panels Requiring Cyclopropyl-Containing Probe Compounds

The cyclopropyl-imidazolidinedione-piperidine scaffold has been explicitly claimed in kinase modulator patents (US20170015679A1) where cyclopropyl substitution was associated with enhanced binding selectivity [1]. Researchers conducting kinase selectivity profiling panels can deploy this compound as a structurally distinct probe to interrogate binding pockets that accommodate cyclopropyl motifs, particularly for kinases where cyclopropyl-containing inhibitors have demonstrated differential selectivity compared to methyl or unsubstituted analogs. The N-phenyl carboxamide provides a synthetically accessible handle for further derivatization if initial screening identifies target engagement.

Metalloproteinase (ADAMTS/TACE) Inhibitor Screening with Structure-Activity Relationship Expansion

Related cyclopropyl-imidazolidinedione compounds in US10550100 demonstrated potent inhibition of ADAMTS-5 (IC50 75 nM) and TACE/ADAM-17 (IC50 100 nM) [2]. This compound's unique 2,4-dioxo regioisomeric arrangement and N-phenyl carboxamide present an opportunity to expand SAR beyond the 2,5-dioxo series dominant in the ADAMTS literature. Procurement is justified for laboratories seeking to diversify metalloproteinase inhibitor chemical space and explore whether the 2,4-dioxo scaffold offers improved selectivity windows over the extensively characterized 2,5-dioxo series.

CNS Target Screening Where Lipophilicity-Balanced Piperidine Carboxamides Are Required

The computed physicochemical profile (estimated XLogP3 ≈ 1.5, TPSA ≈ 73 Ų, MW 342.40) positions this compound within the CNS drug-like space defined by Wager et al. (preferred logP 1-3, TPSA < 90 Ų) [3]. The N-phenylpiperidine-1-carboxamide fragment is a recognized privileged structure in sigma receptor ligand design, with related piperidine-4-carboxamide derivatives demonstrating nanomolar sigma-1 receptor affinity [4]. This compound is suitable for CNS target panel screening where balanced lipophilicity is critical for blood-brain barrier penetration potential, and where the cyclopropyl-imidazolidinedione moiety provides differentiation from conventional piperidine-carboxamide sigma ligands.

Comparative Physicochemical and Metabolic Stability Studies Across the CAS 20978xx Analog Series

The clustering of closely related analogs under adjacent CAS numbers (2097857-47-9, 2097917-76-3, 2097925-19-2, 2097930-39-5) creates a unique opportunity for systematic structure-property relationship (SPR) studies [5]. This compound serves as the unsubstituted N-phenyl reference point within the series, enabling direct experimental comparison of metabolic stability, solubility, and permeability as a function of carboxamide N-substituent variation. Laboratories conducting lead optimization programs can procure the entire series to establish quantitative SPR models, with this compound providing the baseline aromatic carboxamide data point against which halogenated, alkyl, and extended aromatic variants are measured.

Quote Request

Request a Quote for 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.